
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide, also known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor that has been extensively studied in scientific research. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain sensation, mood, and appetite. URB597 has shown promise as a potential treatment for a variety of conditions, including chronic pain, anxiety, and depression. In
Scientific Research Applications
Drug Development
This compound is a versatile material used in scientific research, particularly in drug development. Its unique properties make it ideal for various applications, including the synthesis of new drugs .
Chemical Synthesis
“N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide” is also used in chemical synthesis. Its unique structure and properties make it a valuable component in the synthesis of complex chemical compounds .
Antitubercular Potential
Compounds with similar structures have shown potent antitubercular activity against Mycobacterium tuberculosis strain . This suggests that “N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide” could potentially be used in the development of new antitubercular drugs.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound could potentially be used in the development of new antileishmanial and antimalarial drugs.
Neurotoxicity Studies
Compounds with similar structures have been used to investigate neurotoxic potentials . This compound could potentially be used in similar studies to understand its effects on the nervous system.
Oxidative Stress Studies
This compound could potentially be used in studies investigating oxidative stress . Oxidative stress is linked to many diseases, and understanding how this compound interacts with oxidative stress pathways could provide valuable insights into disease mechanisms.
Inhibition of Acetylcholinesterase (AchE) Activity
Compounds with similar structures have been used to study the inhibition of AchE activity . This compound could potentially be used in similar studies to understand its effects on AchE activity and its implications on nerve pulse transmission.
Development of Safe and Effective Antileishmanial and Antimalarial Agents
Given its potential antileishmanial and antimalarial activities, this compound could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share some structural similarities with pyrazole, have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the cellular environment and influence various biological activities.
Biochemical Pathways
Related compounds such as indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular processes and responses.
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can significantly impact the bioavailability of the compound.
Result of Action
It can be inferred from related compounds that its action could lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-3-15(19)16-8-9-18-14(12-6-7-12)10-13(17-18)11-4-5-11/h10-12H,2-9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVSYYYDDBJKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)
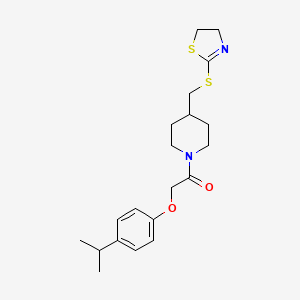
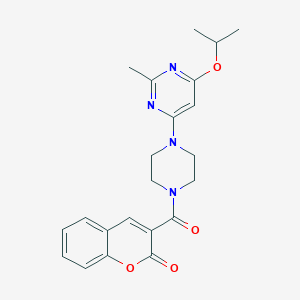
![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)
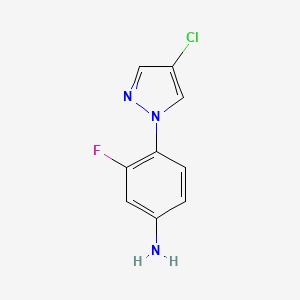
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)
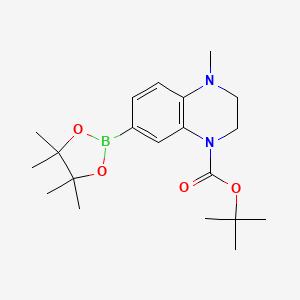
![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)

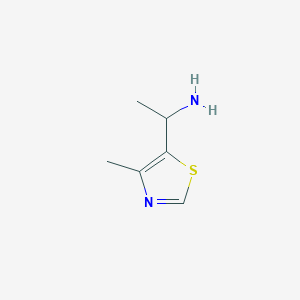
![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
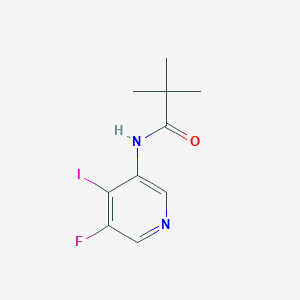
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)